molecular formula C9H12ClNO B128397 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine CAS No. 84006-10-0

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine

Cat. No.: B128397
CAS No.: 84006-10-0
M. Wt: 185.65 g/mol
InChI Key: SRKVJDYNPSMHJM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine is a heterocyclic organic compound with a pyridine ring substituted with chloromethyl, methoxy, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. The process includes:

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKVJDYNPSMHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356147
Record name 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84006-10-0
Record name 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84006-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084006100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(CHLOROMETHYL)-3,5-DIMETHYL-4-METHOXYPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH3A66X6A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

If desired, the 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine prepared in this way is then reacted with thionyl chloride to give 3,5-dimethyl-4-methoxy-2-chloromethylpyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine in pharmaceutical synthesis?

A: this compound serves as a crucial building block in synthesizing various drugs, particularly proton pump inhibitors (PPIs) like omeprazole, esomeprazole, and tenatoprazole. [, , ] These drugs are widely used to treat acid-related disorders by inhibiting gastric acid secretion. [, ] The compound's reactivity allows it to readily undergo nucleophilic substitution reactions, enabling the formation of the desired PPI structures. [, ]

Q2: What are the common starting materials and reaction conditions used for synthesizing this compound?

A: Several synthetic routes have been explored for producing this compound. One common approach starts with 2,3,5-trimethylpyridine, which undergoes a series of reactions including N-oxidation, nitration, methoxylation, acylation, hydrolysis, and finally, chlorination with thionyl chloride (SOCl2) to yield this compound hydrochloride. [, ] Another method utilizes 2-methylpyridine N-oxide, which is transformed into the target compound using phosphorus oxychloride (POCl3) in the presence of dichloromethane (CH2Cl2) and triethylamine (Et3N). []

Q3: How is the quality of this compound controlled during its synthesis?

A: Quality control is paramount in pharmaceutical synthesis. The purity of this compound is typically assessed using techniques like Thin Layer Chromatography (TLC), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR). [] These methods help confirm the compound's identity and quantify the presence of any impurities. [, ]

Q4: What is the significance of the "2-(chloromethyl)" moiety in this compound for its application in PPI synthesis?

A: The "2-(chloromethyl)" group is vital for the reactivity of this compound. This group acts as an electrophilic center, allowing the compound to react with the nucleophilic thiol group present in the benzimidazole derivatives used during PPI synthesis. [, , ] This reaction forms a crucial thioether linkage, ultimately leading to the desired PPI structure. [, ]

Q5: Are there any reported impurities arising from the synthesis or use of this compound, and how are they managed?

A: Yes, one identified potential genotoxic impurity is this compound itself. [] To address this, a sensitive Ultra-Performance Liquid Chromatography (UPLC) method has been developed to quantify trace amounts of this impurity in omeprazole drug substances. [] This method helps ensure the final drug product meets stringent safety standards.

Q6: Apart from PPIs, are there other applications of this compound in chemical synthesis?

A: Yes, research has explored its use in synthesizing ligands for metal complexes. [] For instance, this compound reacts with 3-(2-(methylthio)phenyl)-1H-pyrazole to form a new N,N',S-donor ligand. [] This ligand can then complex with copper(I) ions, generating mononuclear and polynuclear copper complexes with potential applications in various fields. []

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